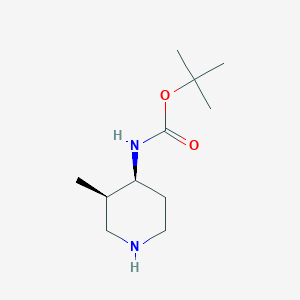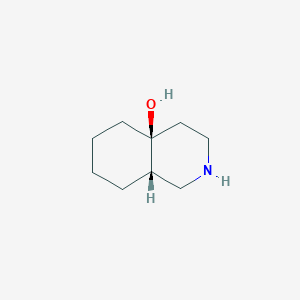
(1R,2R,3S)-3-Aminocyclopentane-1,2-diol
Vue d'ensemble
Description
(1R,2R,3S)-3-Aminocyclopentane-1,2-diol is a chiral compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is also known as D-ribose-1-deoxynojirimycin or DNJ, and it is a natural product found in mulberry leaves, which has been used in traditional Chinese medicine for centuries. DNJ has been shown to have a variety of biological activities, including antiviral, antitumor, and hypoglycemic effects.
Mécanisme D'action
DNJ exerts its biological effects by inhibiting the activity of several enzymes, including alpha-glucosidase, glycosidases, and glycosyltransferases. DNJ also modulates the expression of several genes involved in various biological processes, including inflammation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
DNJ has been shown to have several biochemical and physiological effects, including reducing blood glucose levels, inhibiting tumor growth, and suppressing viral replication. DNJ also has anti-inflammatory and antioxidant properties, which can help reduce oxidative stress and inflammation in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DNJ has several advantages for laboratory experiments, including its natural origin, relatively low toxicity, and broad-spectrum activity against various diseases. However, the low yield of DNJ synthesis and its limited solubility in water can be a significant limitation for laboratory experiments.
Orientations Futures
There are several future directions for DNJ research, including developing more efficient synthesis methods to produce large quantities of the compound. Moreover, further studies are needed to investigate the potential therapeutic applications of DNJ in various diseases, including diabetes, cancer, and viral infections. Additionally, more research is needed to elucidate the molecular mechanisms underlying the biological effects of DNJ and its potential side effects.
Applications De Recherche Scientifique
DNJ has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and viral infections. DNJ has been shown to inhibit the activity of alpha-glucosidase, an enzyme that breaks down carbohydrates into glucose, which can help reduce blood glucose levels in diabetic patients. In addition, DNJ has been reported to have antitumor properties by inducing apoptosis and inhibiting the growth of cancer cells. Moreover, DNJ has been shown to have antiviral activity against several viruses, including HIV, hepatitis C, and influenza.
Propriétés
IUPAC Name |
(1R,2R,3S)-3-aminocyclopentane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-3-1-2-4(7)5(3)8/h3-5,7-8H,1-2,6H2/t3-,4+,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSOEJULKZXSPK-VPENINKCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]([C@H]1N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





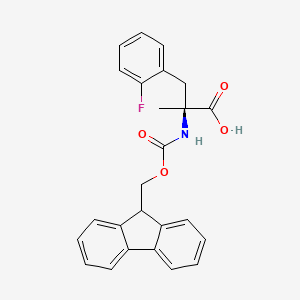
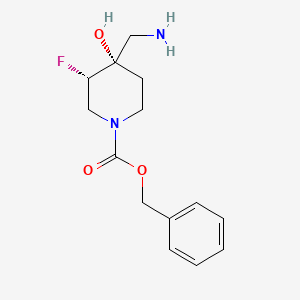
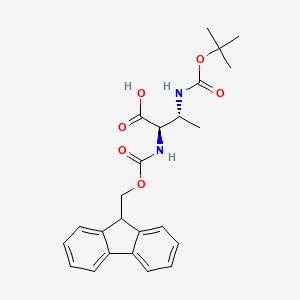

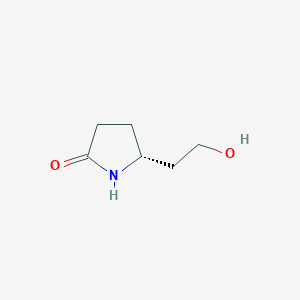
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3249291.png)
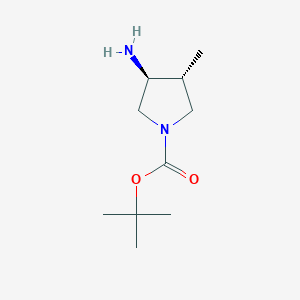
![1-Piperidinecarboxylic acid, 4-[[4-[(diethylamino)carbonyl]phenyl]hydroxyphenylmethyl]-, 1,1-dimethylethyl ester](/img/structure/B3249298.png)
![tert-Butyl (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B3249306.png)

